molecular formula C20H20FN3O4 B11381300 2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11381300
M. Wt: 385.4 g/mol
InChI Key: XNBBHRLTOSUVFX-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a propoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form 4-fluorophenoxyalkane.

    Synthesis of the propoxyphenyl intermediate: This step involves the reaction of 4-propoxyphenol with an appropriate alkylating agent to form 4-propoxyphenylalkane.

    Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor with hydrazine and a carboxylic acid derivative to form the 1,2,5-oxadiazole ring.

    Coupling of intermediates: The final step involves the coupling of the fluorophenoxy and propoxyphenyl intermediates with the oxadiazole ring to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)propanamide
  • 4-(4-fluoro-2-propoxyphenyl)tetrahydro-2H-pyran-4-ol
  • ethyl 2-(4-fluorophenoxy)butanoate

Uniqueness

2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide stands out due to its unique combination of structural features, which confer distinct chemical properties and potential applications. The presence of the oxadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C20H20FN3O4

Molecular Weight

385.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C20H20FN3O4/c1-3-12-26-16-8-4-14(5-9-16)18-19(24-28-23-18)22-20(25)13(2)27-17-10-6-15(21)7-11-17/h4-11,13H,3,12H2,1-2H3,(H,22,24,25)

InChI Key

XNBBHRLTOSUVFX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=C(C=C3)F

Origin of Product

United States

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